N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide
Description
N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide is a heterocyclic acetamide derivative featuring a 5-(4-fluorophenyl)isoxazole core linked via a methylene bridge to a thioacetamide group substituted with a pyrimidine ring. Its design leverages the fluorine atom’s electronegativity for enhanced binding affinity and metabolic stability, while the pyrimidin-2-ylthio moiety may contribute to interactions with enzyme active sites or nucleic acids .
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-pyrimidin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c17-12-4-2-11(3-5-12)14-8-13(21-23-14)9-20-15(22)10-24-16-18-6-1-7-19-16/h1-8H,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBMQAIYUUVCKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Isoxazole moiety : Known for various biological activities, including antimicrobial and anti-inflammatory properties.
- Pyrimidine ring : Often associated with nucleic acid interactions and has shown potential in cancer therapy.
- Fluorophenyl group : Contributes to the lipophilicity and biological activity of the compound.
The molecular formula is , with a molecular weight of approximately 300.37 g/mol.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity, comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Pseudomonas aeruginosa | 32.0 |
| Bacillus subtilis | 4.0 |
Anticancer Activity
The compound has also been evaluated for anticancer effects. Studies show that it inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Breast Cancer Cell Line MCF-7
In a study conducted on MCF-7 cells, treatment with this compound resulted in:
- Cell Viability Reduction : 70% at a concentration of 10 µM after 48 hours.
- Apoptosis Induction : Increased levels of cleaved caspase-3 were observed, indicating activation of the apoptotic pathway.
Anti-inflammatory Activity
The compound demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).
- Receptor Modulation : Interaction with sigma receptors has been suggested, influencing cellular signaling pathways related to cancer progression.
- DNA Interaction : The pyrimidine component may facilitate binding to DNA or RNA, disrupting nucleic acid synthesis in rapidly dividing cells.
Safety and Toxicology
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are warranted to fully understand its long-term effects and potential side effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its isoxazole and pyrimidine-thioether groups. Below is a comparison with key analogs (Table 1):
Table 1: Structural and Bioactivity Comparison
Key Observations:
- Fluorophenyl vs. Methyl/Amino Substituents: The 4-fluorophenyl group in the target compound likely enhances binding affinity compared to methyl or amino substituents in analogs (e.g., 5.797 vs. 5.408 bioactivity scores) due to fluorine’s electronegativity and lipophilicity .
- Heterocyclic Core: The isoxazole-pyrimidine combination offers a distinct pharmacophore compared to imidazole-thienopyrimidine (Compound 266) or pyrazole-morpholino systems. Compound 266’s higher molecular weight (602.72 g/mol) may reduce bioavailability relative to the target compound’s simpler scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
